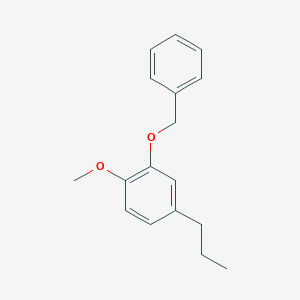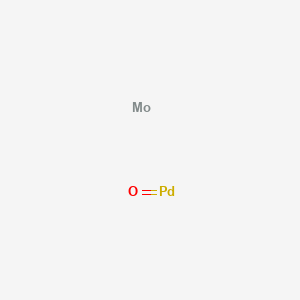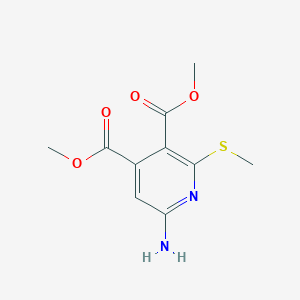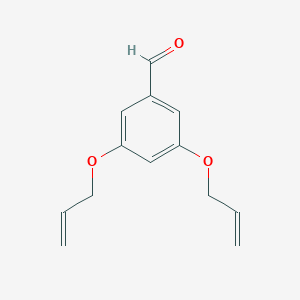
3,3'-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of two indene units connected by an ethane-1,2-diyl bridge, with methyl groups at the 2 and 7 positions of each indene unit.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,7-dimethyl-1H-indene.
Formation of the Ethane-1,2-diyl Bridge: The two indene units are then connected via an ethane-1,2-diyl bridge. This can be achieved through a coupling reaction, often using a suitable catalyst and reaction conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance the reaction efficiency.
Reaction Conditions: Control of temperature, pressure, and reaction time to maximize the yield.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
化学反应分析
Types of Reactions
3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the indene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of halogen or alkyl groups.
科学研究应用
3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors or enzymes in biological systems.
Modulation of Pathways: Influence on biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
3,3’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: A compound with a similar structure but different functional groups and properties.
(E)-5,5’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol): Another compound with a similar ethane-1,2-diyl bridge but different ring systems.
Uniqueness
3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) is unique due to its specific indene structure and the presence of methyl groups at the 2 and 7 positions. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
属性
CAS 编号 |
161138-51-8 |
|---|---|
分子式 |
C24H26 |
分子量 |
314.5 g/mol |
IUPAC 名称 |
3-[2-(2,4-dimethyl-3H-inden-1-yl)ethyl]-2,7-dimethyl-1H-indene |
InChI |
InChI=1S/C24H26/c1-15-7-5-9-21-19(17(3)13-23(15)21)11-12-20-18(4)14-24-16(2)8-6-10-22(20)24/h5-10H,11-14H2,1-4H3 |
InChI 键 |
UQHOKNGETXAUCT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC(=C2C1)C)CCC3=C(CC4=C(C=CC=C43)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)








![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)


